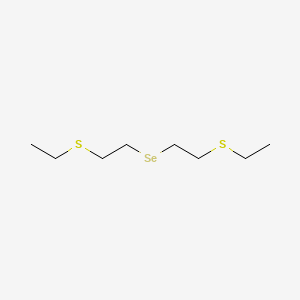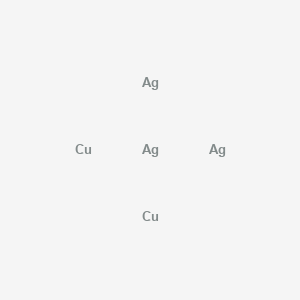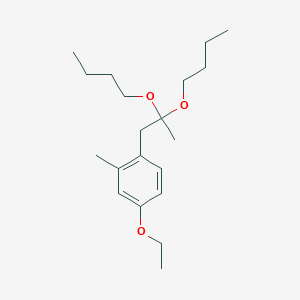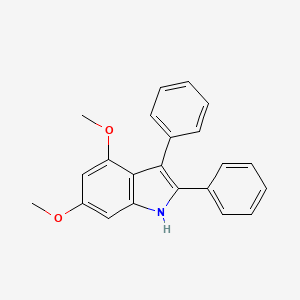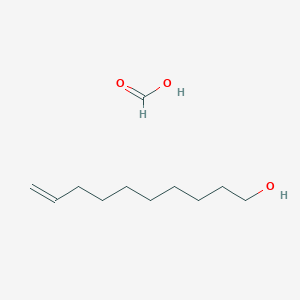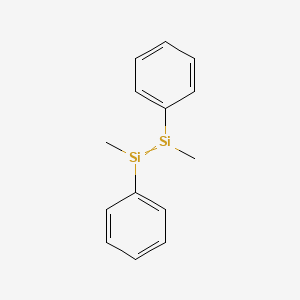
Disilene, 1,2-dimethyl-1,2-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disilene, 1,2-dimethyl-1,2-diphenyl-, typically involves the reaction of organosilicon compounds under controlled conditions. One common method is the reduction of dichlorodisilane derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive silicon-silicon bond.
Industrial Production Methods
While specific industrial production methods for disilene, 1,2-dimethyl-1,2-diphenyl-, are not widely documented, the general approach involves scaling up the laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Disilene, 1,2-dimethyl-1,2-diphenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3).
Reduction: Reduction reactions can convert disilene to simpler silanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups in disilene can be substituted with other functional groups through reactions with halogenating agents or organometallic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), ozone (O3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products
Oxidation: Silanols, siloxanes
Reduction: Simpler silanes
Substitution: Various substituted disilanes
Wissenschaftliche Forschungsanwendungen
Disilene, 1,2-dimethyl-1,2-diphenyl-, has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organosilicon compounds and studying silicon-silicon bond reactivity.
Biology: Investigated for its potential use in developing silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its role in creating novel silicon-containing pharmaceuticals with unique properties.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of disilene, 1,2-dimethyl-1,2-diphenyl-, involves the interaction of its silicon-silicon bond with various molecular targets. The compound can undergo homolytic or heterolytic cleavage of the silicon-silicon bond, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, such as addition or substitution, depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disilane (Si2H6): A simpler disilane with hydrogen atoms instead of phenyl and methyl groups.
Tetraphenyldisilane (C24H20Si2): A disilane with four phenyl groups, lacking the methyl groups present in disilene, 1,2-dimethyl-1,2-diphenyl-.
Hexamethyldisilane (C6H18Si2): A disilane with six methyl groups, lacking the phenyl groups.
Uniqueness
Disilene, 1,2-dimethyl-1,2-diphenyl-, is unique due to the presence of both phenyl and methyl groups attached to the silicon atoms. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
91117-84-9 |
|---|---|
Molekularformel |
C14H16Si2 |
Molekulargewicht |
240.45 g/mol |
IUPAC-Name |
methyl-[methyl(phenyl)silylidene]-phenylsilane |
InChI |
InChI=1S/C14H16Si2/c1-15(13-9-5-3-6-10-13)16(2)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI-Schlüssel |
YFKXDRPKGCEGLB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](=[Si](C)C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate](/img/structure/B14369737.png)

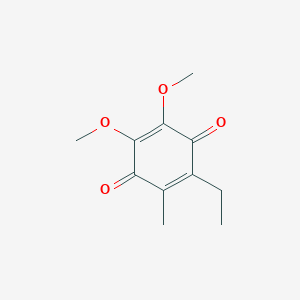
![9H-Thieno[3,2-b][1]benzopyran](/img/structure/B14369755.png)
![4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14369763.png)
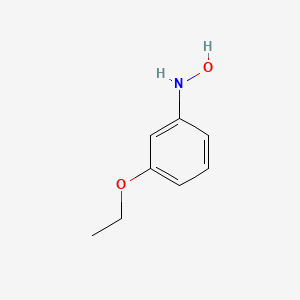
![[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene](/img/structure/B14369771.png)
